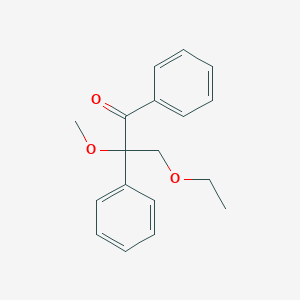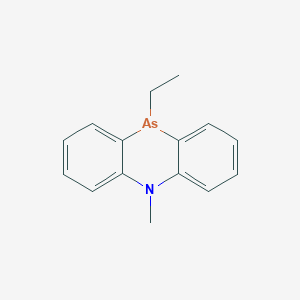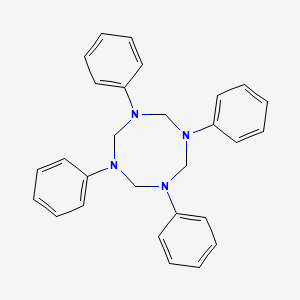
Yttrium, trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium, trimethyl- is a chemical compound consisting of yttrium and three methyl groups. Yttrium is a transition metal with the atomic number 39 and is often classified as a rare-earth element. The compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium, trimethyl- can be synthesized through several methods. One common method involves the reaction of yttrium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, yttrium, trimethyl- is often produced using advanced techniques such as atomic layer deposition (ALD). This method involves the use of yttrium tris(N,N’-diisopropylacetamidinate) as a precursor, which reacts with water to form yttrium oxide thin films. The process is highly controlled and allows for the production of high-purity yttrium compounds .
Análisis De Reacciones Químicas
Types of Reactions
Yttrium, trimethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form yttrium oxide.
Reduction: Can be reduced to elemental yttrium under specific conditions.
Substitution: Reacts with halogens to form yttrium halides.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Involves halogens like chlorine, bromine, or iodine.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Elemental yttrium (Y)
Substitution: Yttrium halides (e.g., YCl₃, YBr₃, YI₃).
Aplicaciones Científicas De Investigación
Yttrium, trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in medical imaging and therapy, particularly in the form of yttrium-90 for radiotherapy.
Industry: Applied in the production of high-performance materials, including superconductors and advanced ceramics
Mecanismo De Acción
The mechanism of action of yttrium, trimethyl- involves its interaction with molecular targets and pathways. In medical applications, yttrium-90, a radioactive isotope, emits beta particles that destroy cancer cells. The compound’s effectiveness is attributed to its ability to target specific tissues and deliver therapeutic radiation doses .
Comparación Con Compuestos Similares
Similar Compounds
- Yttrium chloride (YCl₃)
- Yttrium bromide (YBr₃)
- Yttrium iodide (YI₃)
Uniqueness
Yttrium, trimethyl- is unique due to its specific chemical structure and reactivity. Unlike other yttrium compounds, it contains three methyl groups, which confer distinct properties and reactivity patterns. This makes it particularly valuable in specialized applications, such as catalysis and advanced material synthesis .
Propiedades
Número CAS |
120181-93-3 |
|---|---|
Fórmula molecular |
C3H9Y |
Peso molecular |
134.01 g/mol |
Nombre IUPAC |
carbanide;yttrium(3+) |
InChI |
InChI=1S/3CH3.Y/h3*1H3;/q3*-1;+3 |
Clave InChI |
KACODXCXPPNFTC-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)







![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)


